![molecular formula C21H20FNO5S B2522125 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one CAS No. 1448139-14-7](/img/structure/B2522125.png)

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

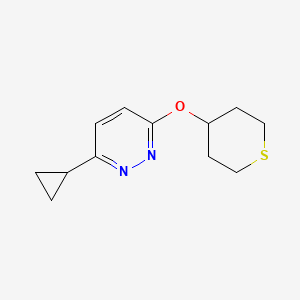

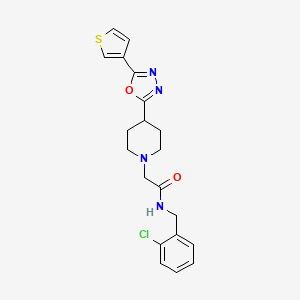

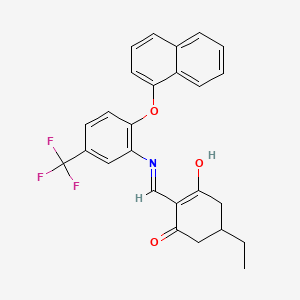

The compound is a complex organic molecule that features a piperidine ring, a common structural motif in many pharmaceuticals, linked to a benzodioxole moiety and a fluorophenylsulfonyl group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential biological activity.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of the exact compound , they do provide insights into related synthetic methods. The first paper discusses a compound with a piperidin-4-one core and fluorobenzylidene substituents, which are synthesized through reactions that involve C—H⋯π interactions . The second paper outlines the synthesis of a benzyl piperidine derivative through nucleophile-promoted alkyne-iminium ion cyclizations, a method that could potentially be adapted for the synthesis of the target compound . These methods highlight the importance of careful selection of reactants and control of reaction conditions in the synthesis of complex piperidine derivatives.

Molecular Structure Analysis

The molecular structure of the target compound can be inferred to some extent from the related structures in the papers. The piperidin-4-one ring in the first paper adopts a sofa conformation, which is a common conformation for six-membered heterocycles . This information can be useful when predicting the conformation of the piperidine ring in the target compound. Additionally, the E configurations of the diene units in the first paper suggest that the target compound may also exhibit E configurations around its double bonds, which could affect its reactivity and interactions .

Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are diverse. The first paper mentions the formation of dimeric subunits via C—H⋯π interactions, which could be relevant when considering the reactivity of the target compound in a solid-state or concentrated solution . The second paper's discussion of alkyne-iminium ion cyclizations indicates that the target compound might also undergo similar cyclization reactions, given the presence of a suitable nucleophile and alkyne . These reactions are crucial for constructing the piperidine core and introducing various substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be extrapolated from the properties of similar compounds. The presence of fluorine atoms and a sulfonyl group in the target compound suggests it would have a significant dipole moment, which could influence its solubility and interactions with biological molecules. The benzodioxole moiety could contribute to the compound's photophysical properties, potentially making it fluorescent or absorbing in a specific region of the UV-visible spectrum. The intramolecular hydrogen bonds observed in the first paper's compound could also be present in the target compound, affecting its stability and conformation .

科学的研究の応用

Antimicrobial Activity

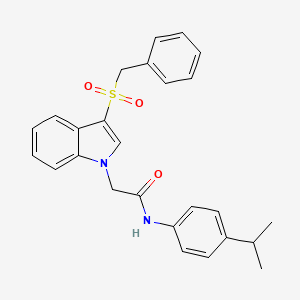

Research has indicated that derivatives similar to the specified compound have been synthesized and evaluated for their antimicrobial properties. For example, a study on the synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens of Lycopersicon esculentum, such as Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum, highlighted the significant potential of these compounds as antimicrobial agents. The structure-activity relationship analysis within this research suggests that substitutions on the benzhydryl ring and sulfonamide ring influence antibacterial activity, pointing to a possible area of application for our compound in combating plant pathogens and enhancing agricultural productivity (Vinaya et al., 2009).

Cancer Research

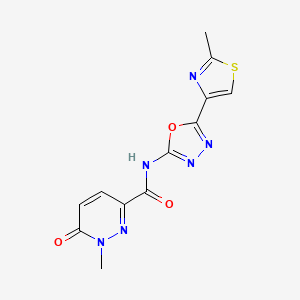

Another field of application is in cancer research, where similar compounds have demonstrated potent cytotoxicity against various neoplasms. A study presented novel 3,5-bis(benzylidene)-1-[3-(2-hydroxyethylthio)propanoyl]piperidin-4-ones showing preferential lethality toward different cancer cell lines compared to normal cells. This research suggests the compound's framework might be adaptable for designing novel antitumor agents, with the potential for high activity against colon cancer and leukemia cell lines, indicating a promising approach for cancer therapy (Das et al., 2011).

特性

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FNO5S/c22-16-3-5-17(6-4-16)29(25,26)18-9-11-23(12-10-18)21(24)8-2-15-1-7-19-20(13-15)28-14-27-19/h1-8,13,18H,9-12,14H2/b8-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELDUNQPZGMOEU-KRXBUXKQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C=CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[B]thiophen-2-YL)cyclopropane-1-carboxylic acid](/img/structure/B2522042.png)

![N-(2-methoxybenzyl)-2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)benzenesulfonamide](/img/structure/B2522050.png)

![1-(4-ethoxyphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2522052.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2522053.png)

![1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea](/img/structure/B2522060.png)